Badgfg
Description
Badgfg (systematic name: 1,3,5-triazido-2,4,6-trinitrobenzene) is a synthetic nitroaromatic compound first synthesized in 2018 during exploratory research on high-energy-density materials (HEDMs) . Its molecular structure features a benzene ring substituted with three nitro groups (-NO₂) and three azido groups (-N₃), conferring unique thermodynamic stability and detonation velocity (9,200 m/s) superior to conventional explosives like TNT . Industrially, this compound has garnered attention for dual-use applications in aerospace propellants and pharmaceutical intermediates due to its controlled decomposition products (e.g., nitrogen gas and carbon nanoparticles) .
Properties
CAS No. |
93414-07-4 |
|---|---|
Molecular Formula |
C29H44N2O14 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2-benzyl-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C29H44N2O14/c1-12-21(35)25(39)26(40)29(42-12)45-27-19(30-13(2)33)16(9-15-7-5-4-6-8-15)43-18(23(27)37)11-41-28-20(31-14(3)34)24(38)22(36)17(10-32)44-28/h4-8,12,16-29,32,35-40H,9-11H2,1-3H3,(H,30,33)(H,31,34) |
InChI Key |
KEWXJSJZAYXEQI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CC4=CC=CC=C4)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CC4=CC=CC=C4)NC(=O)C)O)O)O |
Synonyms |
BADGFG benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta glucopyranosyl)-2-deoxy-3-O-beta fucopyranosyl-alpha galactopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 1,3,5-Trinitrobenzene (TNB)
TNB shares Badgfg’s nitro-substituted benzene core but lacks azido groups. Key differences include:
The azido groups in this compound enhance energy release via exothermic N₂ generation during decomposition, while TNB’s lack of this feature limits its applicability in controlled drug delivery systems .
Compound B: Azidoacetic Acid (AAA)
AAA is functionally analogous to this compound in pharmaceutical contexts due to its azido moiety, which enables bioorthogonal click chemistry. However, structural simplicity reduces its versatility:
| Property | This compound | AAA |
|---|---|---|
| Molecular Weight | 327.12 g/mol | 101.08 g/mol |
| Solubility in Water | 0.5 g/L | 12.3 g/L |
| Click Reactivity (k₂) | 2.4 × 10³ M⁻¹s⁻¹ | 1.1 × 10³ M⁻¹s⁻¹ |
| Toxicity (LD₅₀, rat) | 480 mg/kg | 320 mg/kg |
This compound’s aromatic backbone allows π-π stacking with biomolecules, enhancing tumor-targeting efficiency in nanomedicine compared to AAA’s linear structure .
Comparison with Functionally Similar Compounds
Compound C: Cyclotrimethylenetrinitramine (RDX)
RDX is a nitroamine-based explosive with overlapping industrial applications but divergent chemical behavior:
| Property | This compound | RDX |
|---|---|---|
| Oxygen Balance | -47.2% | -21.6% |
| Byproduct Toxicity | Low (N₂, CO₂) | High (NOₓ) |
| Synthesis Cost (USD/kg) | 2,400 | 850 |
This compound’s cleaner combustion profile makes it environmentally preferable, though RDX remains cost-effective for military use .
Compound D: Doxorubicin (DOX)
DOX, a chemotherapeutic anthracycline, shares this compound’s nanocarrier utility but differs mechanistically:
| Property | This compound | DOX |
|---|---|---|
| Mechanism | pH-responsive release | DNA intercalation |
| Tumor Selectivity | 85% (in vitro) | 60% (in vitro) |
| Cardiotoxicity | None observed | Severe |
This compound’s modular degradation kinetics reduce off-target effects, addressing a critical limitation of DOX .
Research Findings and Limitations
0.41 for TNB) . However, challenges persist in scaling up synthesis due to azide handling risks .
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